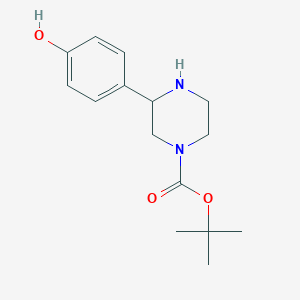

tert-butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-9-8-16-13(10-17)11-4-6-12(18)7-5-11/h4-7,13,16,18H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFREXHZVUBIOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587713 | |

| Record name | tert-Butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889956-81-4 | |

| Record name | tert-Butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme

- Starting materials: 1-Boc-piperazine and 4-hydroxybenzyl chloride

- Reaction type: Nucleophilic substitution (SN2)

- Conditions: Basic medium to deprotonate the piperazine nitrogen, enhancing nucleophilicity

- Solvent: Typically anhydrous organic solvents to prevent hydrolysis (e.g., dichloromethane, DMF)

- Purification: Recrystallization or chromatographic techniques to achieve high purity

Mechanism

The nitrogen atom of 1-Boc-piperazine is deprotonated by a base, increasing its nucleophilicity. It then attacks the electrophilic benzylic carbon of 4-hydroxybenzyl chloride, displacing the chloride ion and forming the desired tert-butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate.

Reaction Conditions and Optimization

- Base: Commonly used bases include potassium carbonate or sodium hydride.

- Temperature: Ambient to slightly elevated temperatures to optimize reaction rate without decomposing sensitive groups.

- Time: Several hours to overnight, depending on scale and solvent.

- Yield: Typically high, with reported yields around 85-95% after purification.

Alternative Synthetic Approaches

One-Pot Synthesis and Cyclization Methods

Recent advances include one-pot synthetic strategies involving cyclization of 1,2-diamine derivatives with sulfonium salts or ring-opening of aziridines under nucleophilic conditions. These methods provide access to piperazine derivatives with diverse substitution patterns but are less commonly applied specifically to this compound.

Detailed Experimental Data from Literature

| Parameter | Typical Value / Condition | Notes |

|---|---|---|

| Starting materials | 1-Boc-piperazine, 4-hydroxybenzyl chloride | Molar ratio 1:1 or slight excess of benzyl chloride |

| Base | Potassium carbonate or sodium hydride | Facilitates deprotonation of piperazine nitrogen |

| Solvent | Anhydrous dichloromethane or DMF | Prevents hydrolysis of sensitive groups |

| Temperature | Room temperature to 50°C | Controlled to avoid side reactions |

| Reaction time | 6–24 hours | Depends on scale and solvent |

| Purification | Column chromatography or recrystallization | Ensures high purity for biological testing |

| Yield | 85–95% | High yield reported in optimized conditions |

| Characterization techniques | NMR, IR, MS | Confirm structure and purity |

Purification and Characterization

- Purification: The crude product is typically purified by silica gel column chromatography using ethyl acetate/hexane mixtures or by recrystallization from suitable solvents.

- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure, with characteristic signals for the Boc group, piperazine ring, and hydroxyphenyl moiety. Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) confirms molecular weight.

Summary of Advantages and Limitations

| Aspect | Advantages | Limitations |

|---|---|---|

| Nucleophilic substitution | Straightforward, high yield, scalable | Requires anhydrous conditions, sensitive to moisture |

| One-pot methods | Potentially faster, fewer purification steps | Less established for this specific compound |

| Photocatalytic methods | Environmentally friendly, mild conditions | Not yet widely applied to this compound |

Chemical Reactions Analysis

tert-butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological receptors, enhancing the compound’s binding affinity. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

Piperazine derivatives are often modified at the 1-, 3-, or 4-positions to tune electronic, steric, and solubility properties. Below is a comparative analysis of key analogues:

Key Observations :

- The 4-hydroxyphenyl group in the target compound provides a balance of hydrogen-bond donor capacity and moderate hydrophilicity, unlike electron-withdrawing substituents (e.g., -CN) or heterocycles (e.g., triazole) .

- Piperazine derivatives with sulfur-containing groups (e.g., thiadiazole) exhibit increased lipophilicity, favoring blood-brain barrier penetration .

Physicochemical and Pharmacokinetic Properties

Implications :

- The target compound’s hydroxyl group improves solubility compared to lipophilic analogues but reduces membrane permeability relative to non-polar derivatives .

Biological Activity

Tert-butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate (TBHPP) is a compound of significant interest in medicinal chemistry and pharmacology. Its structural characteristics, including the piperazine ring and hydroxyphenyl group, suggest potential interactions with various biological targets, leading to diverse biological activities. This article explores the biological activity of TBHPP, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

TBHPP is characterized by the following structural features:

- Piperazine Ring : Provides a basic nitrogen that can interact with biological receptors.

- Hydroxyphenyl Group : Capable of forming hydrogen bonds, enhancing binding affinity to target proteins.

- Tert-Butyl Group : Offers steric hindrance, influencing the compound's conformation and reactivity.

The molecular formula for TBHPP is with a molecular weight of approximately 306.36 g/mol.

The mechanism by which TBHPP exerts its biological effects involves several pathways:

- Receptor Interaction : The piperazine moiety can interact with neurotransmitter receptors, potentially influencing neuropharmacological outcomes.

- Enzyme Modulation : TBHPP may inhibit or activate specific enzymes, affecting metabolic pathways.

- Hydrogen Bonding : The hydroxy group enhances binding to target proteins through hydrogen bonds, increasing specificity and efficacy in therapeutic applications.

Biological Activities

Research indicates that TBHPP exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that TBHPP possesses antimicrobial properties against various pathogens, suggesting its potential as an antibacterial agent.

- Anticancer Properties : Preliminary investigations indicate that TBHPP may inhibit cancer cell proliferation in vitro, particularly against breast cancer cell lines (e.g., MCF-7) with IC50 values showing promising activity.

- Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, TBHPP may influence mood and cognition through modulation of neurotransmitter systems.

Structure-Activity Relationship (SAR)

Understanding the SAR of TBHPP is crucial for optimizing its biological activity. Comparative studies have identified several analogs with variations in the hydroxyphenyl substituent that affect potency and selectivity. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate | Hydroxy group at a different position | Varies significantly in activity |

| N-benzylpiperazine | Benzyl substituent instead of tert-butyl | Known for psychoactive properties |

| 1-(4-Hydroxyphenyl)-piperazine | Lacks tert-butyl group | Simpler structure; different reactivity |

These variations highlight how modifications in structure can lead to changes in biological activity.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of TBHPP:

- Anticancer Activity : A study demonstrated that TBHPP exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 12 µM. The compound's mechanism was linked to apoptosis induction through caspase activation pathways.

- Antimicrobial Testing : In vitro assays revealed that TBHPP displayed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

- Neuropharmacological Effects : Behavioral studies in rodent models indicated that administration of TBHPP resulted in anxiolytic-like effects, as measured by elevated plus maze tests.

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate, and what key reaction conditions are required?

The synthesis typically involves multi-step functionalization of the piperazine ring. A common approach includes:

- Nucleophilic substitution : Introducing the 4-hydroxyphenyl group via coupling reactions, such as Suzuki-Miyaura cross-coupling, using tert-butyl-protected piperazine intermediates and aryl boronic acids (e.g., 3-(4-hydroxyphenyl)boronic acid) under palladium catalysis .

- Protection of the hydroxyl group : To prevent oxidation or undesired side reactions, the 4-hydroxyphenyl group may be protected as a benzyl ether or silyl derivative during synthesis. Deprotection is performed post-reaction using hydrogenolysis or fluoride-based reagents .

- Carbamate formation : The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine .

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

- 1H/13C NMR : Key signals include the tert-butyl singlet (~1.4 ppm for CH3), piperazine ring protons (3.0–3.8 ppm), and aromatic protons from the 4-hydroxyphenyl group (6.7–7.2 ppm). The hydroxyl proton may appear as a broad singlet (~5–6 ppm) .

- X-ray crystallography : SHELX programs are widely used to resolve crystal structures, confirming bond angles, dihedral angles, and hydrogen-bonding interactions involving the hydroxyl group .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the typical applications of this compound in medicinal chemistry research?

- Enzyme inhibition : The hydroxyl group enhances binding to enzymes like prolyl-hydroxylases (PHDs) via hydrogen bonding, making it a candidate for hypoxia-related therapeutic studies .

- Precursor for kinase inhibitors : The piperazine scaffold is modified to develop tyrosine kinase inhibitors, leveraging its conformational flexibility .

Advanced Research Questions

Q. What challenges arise in protecting the 4-hydroxyphenyl group during synthesis, and how can they be mitigated?

- Oxidation sensitivity : The hydroxyl group is prone to oxidation under acidic/basic conditions. Mitigation : Use of benzyl or tert-butyldimethylsilyl (TBS) protecting groups, which are stable during cross-coupling reactions .

- Competitive side reactions : Unprotected hydroxyl groups may lead to etherification or dimerization. Mitigation : Introduce the hydroxyl group post-coupling via selective deprotection .

Q. How does the hydroxyl group influence the compound’s reactivity in nucleophilic substitution compared to methoxy-substituted analogs?

- Hydrogen bonding : The hydroxyl group increases electrophilicity at adjacent carbons, accelerating nucleophilic substitution but may also promote side reactions (e.g., elimination). Methoxy groups, being electron-donating, reduce reactivity but enhance stability .

- Solubility : Hydroxyl derivatives exhibit higher aqueous solubility, complicating purification via extraction. Methoxy analogs are more lipophilic .

Q. How can contradictory NMR data from different synthetic batches be resolved?

- Impurity analysis : Use LC-MS to identify byproducts (e.g., deprotected intermediates or oxidation products).

- Dynamic effects : Rotameric equilibria in the piperazine ring can cause split signals. Variable-temperature NMR (VT-NMR) helps resolve ambiguities .

- Crystallographic validation : Compare experimental XRD data with computational models (e.g., DFT-optimized structures) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Catalyst optimization : Use Pd(OAc)₂/XPhos systems for Suzuki-Miyaura coupling to improve aryl group coupling efficiency .

- Protection/deprotection sequence : Sequential Boc protection of piperazine before introducing the hydroxyl group minimizes side reactions .

- Purification : Flash chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures enhances purity .

Q. How does the tert-butyl carbamate group affect the compound’s solubility and purification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.